molecular formula C16H17NO3 B6405158 3-Amino-5-(4-ethoxy-2-methylphenyl)benzoic acid, 95% CAS No. 1261924-66-6

3-Amino-5-(4-ethoxy-2-methylphenyl)benzoic acid, 95%

Cat. No. B6405158
CAS RN: 1261924-66-6
M. Wt: 271.31 g/mol
InChI Key: WSWLSSXDKLXYCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-(4-ethoxy-2-methylphenyl)benzoic acid (3A5E2MB) is a chemical compound with the molecular formula C14H15NO3 and a molecular weight of 249.27 g/mol. It is a white, crystalline solid with a melting point of 151-153°C and a boiling point of 438-440°C. 3A5E2MB is soluble in water and ethanol, and insoluble in benzene and chloroform. It is used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.

Scientific Research Applications

3-Amino-5-(4-ethoxy-2-methylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the study of enzyme-catalyzed reactions, and the development of new materials. It has also been used in the synthesis of other compounds, such as quinolines and pyridines.

Mechanism of Action

3-Amino-5-(4-ethoxy-2-methylphenyl)benzoic acid, 95% is an intermediate in the synthesis of other compounds. It acts as a nucleophile in organic reactions, and can be used to form amides, esters, and other compounds. It can also act as a catalyst in some reactions.
Biochemical and Physiological Effects
3-Amino-5-(4-ethoxy-2-methylphenyl)benzoic acid, 95% has not been studied for its biochemical or physiological effects, as it is not intended for use in humans or animals.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Amino-5-(4-ethoxy-2-methylphenyl)benzoic acid, 95% in laboratory experiments include its low cost, its ease of synthesis, and its low toxicity. However, its insolubility in some common solvents can be a limitation.

Future Directions

Future research on 3-Amino-5-(4-ethoxy-2-methylphenyl)benzoic acid, 95% could focus on its use as a starting material for the synthesis of other compounds, such as quinolines and pyridines. It could also be used as a reagent in organic synthesis, and its mechanism of action could be further studied. Additionally, its use in the development of new materials could be explored. Finally, its potential biochemical and physiological effects could be studied, as well as its potential use in drug synthesis or drug delivery systems.

Synthesis Methods

3-Amino-5-(4-ethoxy-2-methylphenyl)benzoic acid, 95% can be synthesized from the reaction of 4-ethoxy-2-methylphenol and 3-nitrobenzoic acid in the presence of an acid catalyst. The reaction proceeds in two steps: the first step involves the conversion of the nitro group to an amine, and the second step involves the condensation of the amine with the phenol to form 3-Amino-5-(4-ethoxy-2-methylphenyl)benzoic acid, 95%. The reaction is carried out in an inert atmosphere at a temperature of 70-80°C.

properties

IUPAC Name

3-amino-5-(4-ethoxy-2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-3-20-14-4-5-15(10(2)6-14)11-7-12(16(18)19)9-13(17)8-11/h4-9H,3,17H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWLSSXDKLXYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=CC(=C2)N)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690732
Record name 5-Amino-4'-ethoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261924-66-6
Record name 5-Amino-4'-ethoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.